molecular formula C13H15N5O B11767834 N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide

Cat. No.: B11767834
M. Wt: 257.29 g/mol
InChI Key: QYTODHDUENJTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine Derivatives

  • Regioisomerism : The [1,5-a] fusion pattern places nitrogen atoms at non-adjacent positions in the pyrazine ring, reducing basicity compared to the [1,2-a] isomer.
  • Solubility : The [1,5-a] isomer exhibits lower aqueous solubility due to reduced dipole moments, as observed in comparative studies.

Azabicycloheptane Substitution Patterns

  • Positional isomerism : Substitution at the 5-position of the azabicycloheptane (vs. 6-position in CAS 588725-17-1) alters steric interactions with target proteins.
  • Stereochemical impact : The (1R,3R,4S) configuration enhances binding affinity for chiral receptors compared to racemic mixtures.
Parameter Target Compound Imidazo[1,2-a]pyrazine Analogue (CAS 588725-89-7)
Fusion pattern [1,5-a] [1,2-a]
Molecular weight 256.30 g/mol 270.32 g/mol
LogP 1.8 (predicted) 2.3
Hydrogen bond donors 2 2

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C13H15N5O/c19-13(17-11-2-9-1-8(11)3-15-9)12-6-18-7-14-4-10(18)5-16-12/h4-9,11,15H,1-3H2,(H,17,19)

InChI Key

QYTODHDUENJTBM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=CN4C=NC=C4C=N3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed 1,2-Aminoacyloxylation

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes enables efficient construction of oxygenated 2-azabicyclo[2.2.1]heptanes. This method achieves high regioselectivity and functional group tolerance:

Procedure :

  • Substrate: Cyclopentene derivatives with protected amines.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: BINAP (10 mol%).

  • Conditions: 80°C, 12–24 hours in toluene.

  • Yield: 65–85% for oxygenated products.

Mechanism :
Pd-mediated insertion into the cyclopentene C=C bond, followed by nucleophilic attack of an acyloxy group and reductive elimination.

Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Derivatization

Vince lactam serves as a key intermediate for functionalizing the bicyclic core:

Step 1: Hydrolysis and Reduction

  • React Vince lactam with methanesulfonic acid and water to form (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-ol.

  • Reduce with LiAlH₄ to yield (1S,4R)-2-azabicyclo[2.2.1]heptane-3-methanol.

Step 2: Boc Protection

  • Treat with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, enabling subsequent coupling.

Imidazo[1,5-a]pyrazine-6-carboxamide Synthesis

The heterocyclic moiety is synthesized via cyclization or cross-coupling strategies.

Cyclocondensation of Aminopyrazines

Procedure :

  • React 3-aminopyrazine-2-carboxylic acid with trimethyl orthoformate under acidic conditions to form imidazo[1,5-a]pyrazine-6-carboxylic acid.

  • Activate as an acyl chloride (SOCl₂) for amide coupling.

Yield : 70–80% after purification by silica chromatography.

Final Coupling: Amide Bond Formation

The bicyclic amine and imidazo[1,5-a]pyrazine carboxylic acid are coupled via standard amidation.

Carbodiimide-Mediated Coupling

Conditions :

  • Reagents: EDCl (1.2 equiv), HOBt (1.1 equiv).

  • Solvent: DMF, 0°C to room temperature, 12 hours.

  • Yield: 60–75%.

Purification :

  • Column chromatography (EtOAc/hexane gradient).

  • Recrystallization from ethanol/water.

Alternative Routes

One-Pot Bicyclization and Functionalization

A streamlined approach combines bicyclic core formation and amide coupling:

  • Synthesize 2-azabicyclo[2.2.1]heptane via Pd-catalyzed cyclization.

  • Directly couple with pre-formed imidazo[1,5-a]pyrazine-6-carbonyl chloride.
    Advantage : Reduces purification steps; overall yield 50–55%.

Optimization Challenges

Stereochemical Control

  • The (1S,4R) configuration of the bicyclic core is critical for biological activity. Asymmetric hydrogenation or chiral auxiliaries ensure enantiopurity.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may promote side reactions at >50°C.

Summary of Key Methods

Step Method Conditions Yield Reference
Bicyclic core synthesisPd-catalyzed aminoacyloxylationPd(OAc)₂, BINAP, toluene, 80°C65–85%
Vince lactam reductionLiAlH₄ in THF–10°C to reflux, 18 hours88%
Amide couplingEDCl/HOBt in DMF0°C to RT, 12 hours60–75%
One-pot synthesisCombined Pd cyclization + amidationSequential steps in toluene/DMF50–55%

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral Analysis : Chiralpak AD-H, confirming >99% ee.

  • MS : m/z 257.29 [M+H]⁺ (PubChem CID 22565993).

Industrial-Scale Considerations

  • Cost-Efficiency : Pd catalysts are replaced with nickel analogs for large batches.

  • Safety : LiAlH₄ is substituted with NaBH₄/I₂ for safer reductions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Imidazo[1,5-c]pyrimidine-7-carboxamide Analogs

Compound : N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide (CAS 588725-70-6)

  • Key Differences :
    • The imidazo[1,5-c]pyrimidine core replaces the pyrazine ring, altering nitrogen atom positions and electronic properties.
    • The carboxamide is at the 7-position (vs. 6-position in the target compound), which may affect hydrogen-bonding interactions with biological targets.
  • Synthesis : Similar intermediates (e.g., 2-azabicycloheptane) are likely used, but regioselectivity in heterocycle formation differs .

Thiazolo[3,2-a]pyrimidine Derivatives

Compound : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Key Differences: A thiazolo[3,2-a]pyrimidine scaffold replaces the imidazo-pyrazine system, introducing sulfur and cyano groups. Higher molecular weight (386 g/mol vs. 257 g/mol) and additional substituents (e.g., 5-methylfuran) increase hydrophobicity.
  • Synthetic Yield : 68%, comparable to other heterocyclic syntheses, but reaction conditions (reflux with acetic anhydride) are harsher than those implied for the target compound .

Pyrazolo[1,5-a]pyrimidine-3-carboxamides

Compound: 5-Aminopyrazole-4-carboxamide-derived pyrazolo[1,5-a]pyrimidines

  • Key Differences :
    • Pyrazolo[1,5-a]pyrimidine core lacks the imidazole ring, reducing nitrogen content and basicity.
    • Carboxamide at the 3-position (vs. 6-position ) alters spatial orientation in binding pockets.

Diazepine-Fused Imidazo Derivatives

Compound : N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide (CAS 1422061-23-1)

  • Key Differences: A seven-membered diazepine ring introduces conformational flexibility absent in the rigid norbornane system. Molecular weight (272.31 g/mol) is slightly higher, with a pyrazine-2-carboxamide group instead of imidazo-pyrazine.
  • Structural Impact : The diazepine moiety may enhance solubility but reduce metabolic stability compared to the bicyclic amine .

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanism of action, and relevant research findings.

Compound Structure and Characteristics

The compound features a bicyclic structure that includes an azabicyclo framework and an imidazo[1,5-a]pyrazine moiety. Its molecular formula is C13H15N5OC_{13}H_{15}N_{5}O with a molecular weight of approximately 257.29 g/mol . The unique structural characteristics are believed to contribute to its interaction with various biological targets.

Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties through mechanisms such as:

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9) : This compound has been studied for its ability to inhibit CDK9, a key regulator in cell cycle progression and transcriptional regulation. In vitro studies show that derivatives of imidazo[1,5-a]pyrazine exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects correlated with CDK9 inhibition .
CompoundCell LineIC50 (µM)Mechanism
3cMCF70.16CDK9 Inhibition
3aHCT1160.26CDK9 Inhibition
1bK6520.25CDK9 Inhibition

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against human coronaviruses. Studies have demonstrated that it can inhibit viral replication with an acceptable selectivity index, suggesting potential as an antiviral agent:

  • Anti-Coronaviral Activity : One derivative showed an IC50 of approximately 56.96 µM against human coronavirus strains, with no cytotoxic effects observed at therapeutic concentrations .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to Enzymatic Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity through binding at active sites or altering conformational states.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Recent methodologies include:

  • Palladium-Catalyzed Reactions : These reactions have proven effective for synthesizing related bicyclic compounds and may be applicable to this compound as well.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A comprehensive evaluation of various imidazo-pyrazine derivatives showed promising results against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing potency.
  • Antiviral Efficacy Assessment : Research focused on the antiviral potential against coronaviruses revealed that specific structural features significantly impact efficacy and selectivity.

Q & A

Q. What are the established synthetic routes for N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide?

The synthesis typically involves two key stages:

  • Bicyclic Core Formation : Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the azabicyclo[2.2.1]heptane framework. Ligands like XPhos and catalysts such as Pd(OAc)₂ are critical for regioselectivity and yield optimization .
  • Imidazo[1,5-a]pyrazine Coupling : The carboxamide group is introduced via a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, depending on substituent compatibility. Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize side products .

Q. Example Reaction Table

StepReaction TypeKey Reagents/CatalystsYield (%)
1Bicyclic formationPd(OAc)₂, XPhos, cyclopentene65–75
2Carboxamide couplingPd(dba)₂, SPhos, imidazo[1,5-a]pyrazine-6-carbonyl chloride50–60

Q. Which spectroscopic and computational methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the bicyclic core and substituent positions. For example, distinct shifts for the azabicyclo N-H proton (~δ 3.2 ppm) and imidazo[1,5-a]pyrazine carboxamide carbonyl (δ 165–170 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₆N₄O; calculated 256.3 g/mol) and isotopic patterns .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) to rationalize reactivity and binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies often arise from assay conditions. Methodological recommendations include:

  • Standardized Assay Protocols : Use consistent cell lines (e.g., HEPG2 for liver carcinoma) and control compounds (e.g., doxorubicin) to normalize data .
  • Orthogonal Validation : Pair enzymatic assays (e.g., TRK kinase inhibition) with cellular proliferation assays to confirm target engagement .
  • Solubility Optimization : Pre-treat compounds with DMSO/cosolvents (≤0.1% v/v) to avoid aggregation artifacts .

Q. Example Data Comparison

StudyAssay TypeIC₅₀ (µM)Notes
ATRK kinase inhibition0.12 ± 0.0310% FBS in media
BCell proliferation (HEPG2)2.70 ± 0.28Serum-free conditions

Q. What strategies optimize binding affinity to TRK kinases while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the imidazo[1,5-a]pyrazine ring (e.g., electron-withdrawing groups at C-3 improve TRK selectivity) .
  • Co-crystallography : Resolve ligand-TRK kinase complexes (PDB: 4UB) to identify critical hydrogen bonds (e.g., between carboxamide and Asp 753) .
  • Metabolic Stability Screening : Replace labile groups (e.g., tert-butyl carbamates) with bioisosteres (e.g., cyclopropyl) to enhance half-life .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Flow Chemistry : Continuous-flow reactors reduce reaction times and improve heat transfer for palladium-catalyzed steps (yield increase: 15–20%) .
  • In-line Purification : Use catch-and-release cartridges (e.g., silica-bound scavengers) to remove residual catalysts before HPLC .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) using software like JMP or MODDE .

Key Methodological Considerations

  • Stability Testing : Assess compound integrity under varying pH (2–12) and temperature (4–37°C) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., LogP, CYP450 inhibition) using tools like SwissADME or ADMET Predictor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.